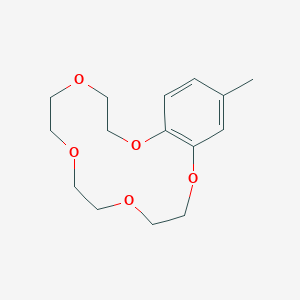
4'-Methylbenzo-15-crown-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methylbenzo-15-crown-5 is a macrocyclic polyether compound belonging to the class of crown ethers. It is characterized by a benzene ring substituted with a methyl group and a 15-membered ring containing five oxygen atoms. This compound is known for its ability to form stable complexes with various cations, making it valuable in numerous scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methylbenzo-15-crown-5 typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Williamson ether synthesis, where a diol reacts with a dihalide in the presence of a strong base to form the crown ether. For instance, the reaction of 4’-methylcatechol with ethylene glycol dichloride in the presence of sodium hydroxide can yield 4’-Methylbenzo-15-crown-5 .
Industrial Production Methods: Industrial production of 4’-Methylbenzo-15-crown-5 often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4’-Methylbenzo-15-crown-5 undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal cations such as sodium, potassium, and transition metals.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Complexation: Typically involves mixing the crown ether with metal salts in a suitable solvent like acetonitrile or ethanol.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are used under controlled temperature and solvent conditions.
Major Products:
Scientific Research Applications
4’-Methylbenzo-15-crown-5 has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of complex organic molecules.
Biology: Facilitates the transport of ions across biological membranes, mimicking natural ion channels.
Industry: Employed in the separation of lithium isotopes and as a component in sensors for detecting specific ions
Mechanism of Action
The mechanism by which 4’-Methylbenzo-15-crown-5 exerts its effects primarily involves the formation of stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, stabilizing it within the cavity of the macrocycle. This complexation can alter the solubility and reactivity of the cation, facilitating various chemical and biological processes .
Comparison with Similar Compounds
Benzo-15-crown-5: Lacks the methyl group, making it slightly less hydrophobic and with different complexation properties.
Dibenzo-18-crown-6: Larger ring size, allowing it to complex with larger cations like potassium more effectively.
4’-Nitrobenzo-15-crown-5: Contains a nitro group, which can influence its electronic properties and reactivity.
Uniqueness: 4’-Methylbenzo-15-crown-5 is unique due to its specific substitution pattern, which imparts distinct hydrophobic and electronic characteristics. This makes it particularly useful in applications requiring selective complexation and stability under various conditions .
Properties
Molecular Formula |
C15H22O5 |
|---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
17-methyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene |
InChI |
InChI=1S/C15H22O5/c1-13-2-3-14-15(12-13)20-11-9-18-7-5-16-4-6-17-8-10-19-14/h2-3,12H,4-11H2,1H3 |
InChI Key |
HCQGDZNYDMLVRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCOCCOCCOCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


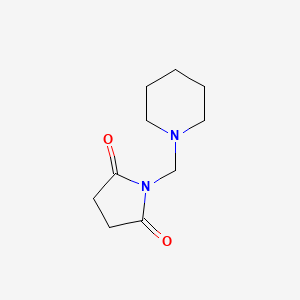
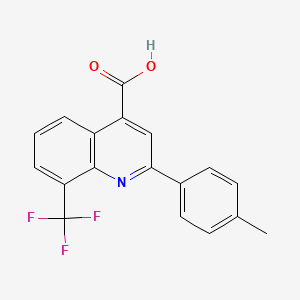

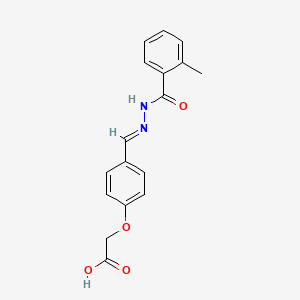
![6-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]hexanoic acid](/img/structure/B15082690.png)
![4-[(4-Methylbenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B15082700.png)
![2,6-dimethoxy-4-{(E)-[(3-phenyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}phenyl acetate](/img/structure/B15082704.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15082710.png)
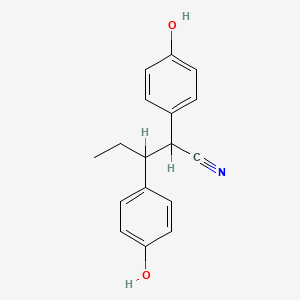
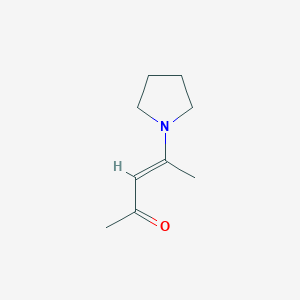
![N-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide](/img/structure/B15082725.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082728.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15082741.png)

